![molecular formula C21H27N3O4S B297635 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide](/img/structure/B297635.png)
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide, also known as MM-201, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a variety of biochemical and physiological effects, which make it a promising candidate for further research. In
Wirkmechanismus
The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is not fully understood. However, it is believed to act by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in the regulation of mood. N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory disorders.
Biochemical and Physiological Effects
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to possess a variety of biochemical and physiological effects. Some of these effects include:
1. Increased levels of serotonin and norepinephrine in the brain.
2. Inhibition of the production of pro-inflammatory cytokines.
3. Inhibition of the growth of various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of research available on this compound, which can be used to guide future experiments. However, one of the limitations of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide. Some of these directions include:
1. Further investigation of the mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.
2. Development of more efficient synthesis methods for N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.
3. Exploration of the potential therapeutic applications of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide in the treatment of various inflammatory disorders.
4. Investigation of the potential synergistic effects of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide with other drugs.
5. Development of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide analogs with improved therapeutic properties.
Conclusion
In conclusion, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a variety of biochemical and physiological effects, which make it a promising candidate for further research. Although its mechanism of action is not fully understood, there are several future directions that could be pursued in the study of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide.
Synthesemethoden
The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide involves a multi-step process that starts with the reaction of 4-methoxyphenylpiperazine with 2-bromoethyl acetate to form N-(2-acetoxyethyl)-4-methoxyphenylpiperazine. This intermediate is then reacted with 3-methylbenzenesulfonyl chloride to produce N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess a variety of biochemical and physiological effects, which make it a promising candidate for further research. Some of the scientific research applications of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide include:
1. Antidepressant: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to exhibit antidepressant-like effects in animal models. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a role in the regulation of mood.
2. Anti-inflammatory: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in the development of various inflammatory disorders.
3. Anticancer: N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide has been found to exhibit anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
Produktname |
N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methylphenyl)methanesulfonamide |
---|---|
Molekularformel |
C21H27N3O4S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-17-5-4-6-19(15-17)24(29(3,26)27)16-21(25)23-13-11-22(12-14-23)18-7-9-20(28-2)10-8-18/h4-10,15H,11-14,16H2,1-3H3 |
InChI-Schlüssel |
XFHFCQKIQPZZNX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
Kanonische SMILES |
CC1=CC(=CC=C1)N(CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.